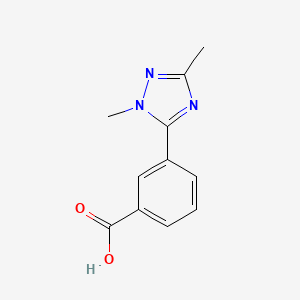![molecular formula C13H21NO B7568680 [3-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568680.png)
[3-(3,3-Dimethylbutylamino)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3,3-Dimethylbutylamino)phenyl]methanol, also known as DMBA, is a chemical compound that has been widely used in scientific research. DMBA is a synthetic compound that is structurally similar to the natural compound epinephrine. DMBA has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Mécanisme D'action
[3-(3,3-Dimethylbutylamino)phenyl]methanol is believed to exert its effects through the activation of the adrenergic receptor system. [3-(3,3-Dimethylbutylamino)phenyl]methanol binds to the beta-adrenergic receptors, which leads to the activation of intracellular signaling pathways. This activation leads to the release of various neurotransmitters and hormones, which can have various effects on the body.
Biochemical and Physiological Effects:
[3-(3,3-Dimethylbutylamino)phenyl]methanol has been shown to have various biochemical and physiological effects on the body. [3-(3,3-Dimethylbutylamino)phenyl]methanol has been shown to increase the levels of various neurotransmitters and hormones such as dopamine, norepinephrine, and epinephrine. [3-(3,3-Dimethylbutylamino)phenyl]methanol has also been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(3,3-Dimethylbutylamino)phenyl]methanol has several advantages and limitations for lab experiments. [3-(3,3-Dimethylbutylamino)phenyl]methanol is relatively easy to synthesize and has been widely used in various research studies. However, [3-(3,3-Dimethylbutylamino)phenyl]methanol has been shown to have potential toxic effects on the body, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of [3-(3,3-Dimethylbutylamino)phenyl]methanol in scientific research. [3-(3,3-Dimethylbutylamino)phenyl]methanol could be further investigated for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. [3-(3,3-Dimethylbutylamino)phenyl]methanol could also be further investigated for its potential use as a research tool to investigate the adrenergic receptor system and its effects on the body.
In conclusion, [3-(3,3-Dimethylbutylamino)phenyl]methanol is a synthetic compound that has been widely used in scientific research. [3-(3,3-Dimethylbutylamino)phenyl]methanol has been shown to have potential applications in medicine and has various biochemical and physiological effects on the body. [3-(3,3-Dimethylbutylamino)phenyl]methanol could be further investigated for its potential applications in the treatment of various diseases and as a research tool to investigate the adrenergic receptor system.
Méthodes De Synthèse
[3-(3,3-Dimethylbutylamino)phenyl]methanol can be synthesized through a multistep process involving the reaction of 3-nitrophenol with 3,3-dimethylbutanol in the presence of a catalyst. The resulting intermediate is then reduced to the final product, [3-(3,3-Dimethylbutylamino)phenyl]methanol.
Applications De Recherche Scientifique
[3-(3,3-Dimethylbutylamino)phenyl]methanol has been used in various scientific research studies to investigate its potential applications in medicine. [3-(3,3-Dimethylbutylamino)phenyl]methanol has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
[3-(3,3-dimethylbutylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)7-8-14-12-6-4-5-11(9-12)10-15/h4-6,9,14-15H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUZVMRWQJCIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568608.png)
![2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7568615.png)
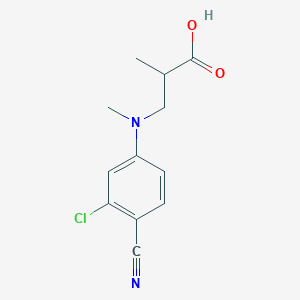
![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)
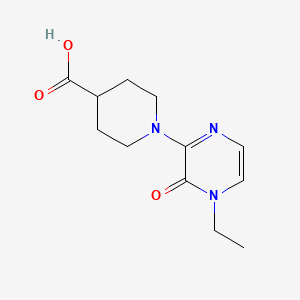
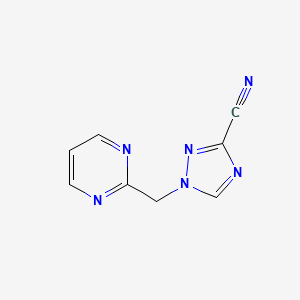
![1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568648.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568651.png)
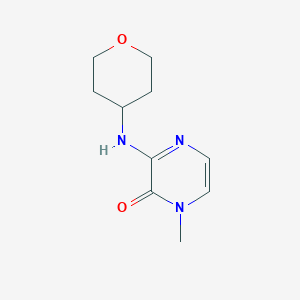
![4-[(2-Methyl-1,4-oxazepan-4-yl)sulfonyl]benzoic acid](/img/structure/B7568672.png)
![[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B7568685.png)
![4-[1-Hydroxy-2-(1,4-oxazepan-4-yl)ethyl]benzonitrile](/img/structure/B7568690.png)
![N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7568702.png)
